6-bromo-N,N-dimethylpyridine-3-sulfonamide
Overview
Description
6-Bromo-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S and a molecular weight of 265.13 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfonamide group at the 3rd position, with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,N-dimethylpyridine-3-sulfonamide typically involves the bromination of N,N-dimethylpyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in organic solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfone or sulfoxide derivatives.
Coupling Reactions: Products include biaryl or aryl-alkene derivatives.
Scientific Research Applications
6-Bromo-N,N-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-dimethylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-dimethylpyridine-3-sulfonamide: Similar structure but with the bromine atom at the 5th position.
6-Bromo-N-methylpyridine-3-sulfonamide: Similar structure but with only one methyl group on the nitrogen atom.
Uniqueness
6-Bromo-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and may influence its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
6-bromo-N,N-dimethylpyridine-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKXXGVSAFHSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.